1-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}cyclobutane-1-carboxylic acid
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Overview
Description
1-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}cyclobutane-1-carboxylic acid is a synthetic organic compound with the molecular formula C15H25NO4 It is characterized by a piperidine ring substituted with a tert-butoxycarbonyl group and a cyclobutane carboxylic acid moiety
Preparation Methods
The synthesis of 1-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}cyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the cyclobutane carboxylic acid moiety. The reaction conditions often involve the use of reagents such as di-tert-butyl dicarbonate (Boc2O) and suitable bases like triethylamine. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
1-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove the Boc protecting group, revealing the free amine.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the cyclobutane moiety. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. .
Scientific Research Applications
1-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.
Industry: It serves as a building block in the synthesis of various chemical products, including agrochemicals and polymers
Mechanism of Action
The mechanism of action of 1-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality during reactions, preventing unwanted side reactions. Upon deprotection, the free amine can interact with biological targets, such as enzymes or receptors, influencing their activity. The cyclobutane ring provides rigidity to the molecule, affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include:
1-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}cyclopropane-1-carboxylic acid: This compound has a cyclopropane ring instead of a cyclobutane ring, resulting in different chemical properties and reactivity.
N-Boc-1-aminocyclobutanecarboxylic acid: This compound lacks the piperidine ring, making it less complex but useful in different synthetic applications.
2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: This compound features a tetrahydroisoquinoline ring, offering unique structural and functional properties
1-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}cyclobutane-1-carboxylic acid stands out due to its combination of a piperidine ring and a cyclobutane carboxylic acid moiety, providing a unique scaffold for various applications.
Properties
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-9-5-11(6-10-16)15(12(17)18)7-4-8-15/h11H,4-10H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMLYELCHTVPGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2(CCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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